

# Dapdiamide A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: *dapdiamide A*

Cat. No.: *B15566703*

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## Abstract

**Dapdiamide A** is a naturally occurring tripeptide antibiotic produced by the bacterium *Pantoea agglomerans*. First identified in 2010, this molecule has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of **dapdiamide A**. It details the experimental protocols for its isolation and characterization, including spectroscopic data. Furthermore, this document elucidates the biosynthetic pathway of **dapdiamide A** and its proposed mechanism of action, which involves the inhibition of glucosamine-6-phosphate synthase, a key enzyme in bacterial cell wall synthesis.

## Chemical Structure and Formula

**Dapdiamide A** is a member of the dapdiamide family of antibiotics, characterized by a central L-2,3-diaminopropionic acid (DAP) residue.<sup>[1]</sup> The chemical structure of **dapdiamide A** was elucidated through extensive spectroscopic analysis, including 2D-NMR and high-resolution mass spectrometry, and confirmed by total synthesis.<sup>[1][2]</sup>

The molecular formula of **dapdiamide A** is  $C_{12}H_{20}N_4O_5$ .<sup>[3]</sup> Its IUPAC name is (2S)-2-[[[(2S)-2-amino-3-[[[(E)-4-amino-4-oxobut-2-enoyl]amino]propanoyl]amino]-3-methylbutanoic acid. The structure consists of an L-valine residue connected via an amide bond to the C-terminus of an

L-2,3-diaminopropionic acid (DAP) core. The  $\beta$ -amino group of the DAP core is acylated with a fumaramoyl group.

Image of the chemical structure of **dapdiamide A**:

[An image of the 2D chemical structure of **dapdiamide A** would be placed here]

## Physicochemical and Spectroscopic Data

The structural elucidation of **dapdiamide A** was supported by a range of quantitative data, which are summarized in the tables below.

**Table 1: Physicochemical Properties of Dapdiamide A**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>20</sub> N <sub>4</sub> O <sub>5</sub>	[3]
Molecular Weight	300.31 g/mol	[3]
Appearance	White solid	[4]
CAS Number	1196054-26-8	[4]

**Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Dapdiamide A in D<sub>2</sub>O**

Position	$^{13}\text{C}$ ( $\delta$ , ppm)	$^1\text{H}$ ( $\delta$ , ppm, multiplicity, J in Hz)
Fumaramoyl		
1'	170.1	-
2'	133.5	6.72 (d, 15.6)
3'	133.1	6.64 (d, 15.6)
4'	168.9	-
DAP		
1	174.2	-
2	53.1	4.15 (t, 5.4)
3	40.5	3.68 (dd, 14.4, 5.4), 3.56 (dd, 14.4, 5.4)
Valine		
1"	178.1	-
2"	60.5	4.11 (d, 4.8)
3"	31.0	2.18 (m)
4"	18.9	0.95 (d, 6.6)
5"	17.8	0.93 (d, 6.6)

Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.

**Table 3: High-Resolution Mass Spectrometry Data for Dapdiamide A**

Ion	Calculated m/z	Observed m/z
$[\text{M}+\text{H}]^+$	301.1510	301.1517

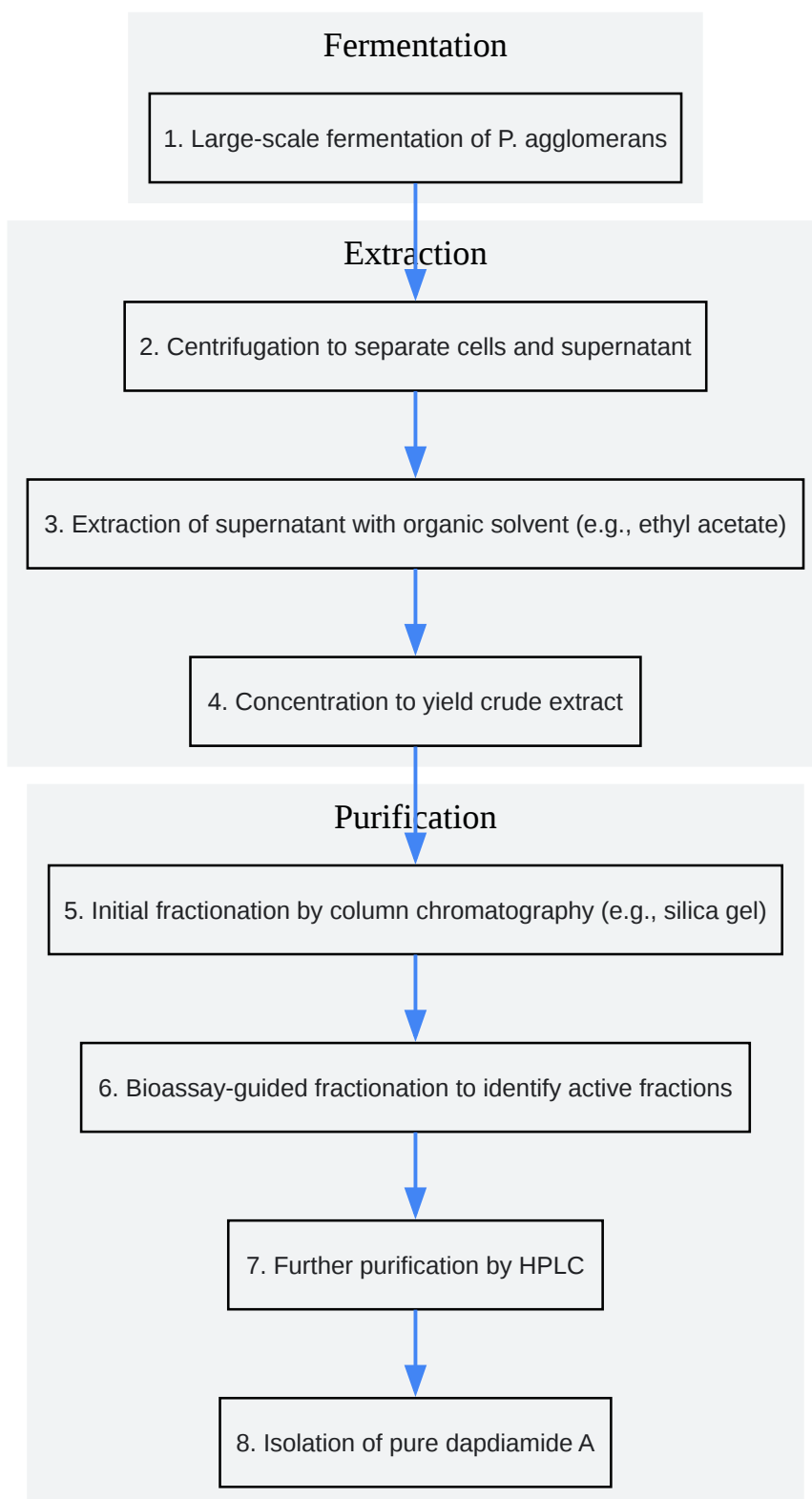
Data adapted from Dawlaty et al., J. Nat. Prod. 2010, 73, 3, 441–446.

## Experimental Protocols

The following sections provide an overview of the key experimental methodologies for the isolation and characterization of **dapdiamide A**.

### Isolation and Purification

**Dapdiamide A** was originally isolated from a culture of *Pantoea agglomerans* CU0119.<sup>[1]</sup> The general workflow for its isolation is as follows:



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**Figure 1.** General workflow for the isolation of **dapdiamide A**.

## Spectroscopic Analysis

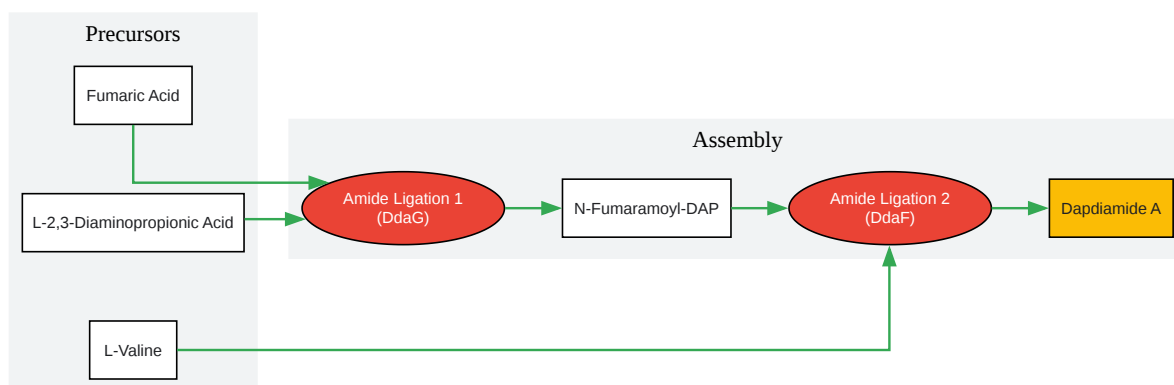
Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and HMBC NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. Samples were dissolved in  $\text{D}_2\text{O}$ . Chemical shifts were referenced to the residual solvent signal.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Agilent 6210 time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

## Biosynthesis and Mechanism of Action

### Biosynthetic Pathway

The biosynthesis of **dapdiamide A** is orchestrated by a dedicated gene cluster in *P. agglomerans*.<sup>[1]</sup> The pathway involves the unconventional activity of two amide ligases for the step-wise assembly of the tripeptide from its constituent precursors: L-2,3-diaminopropionic acid, fumaric acid, and L-valine.



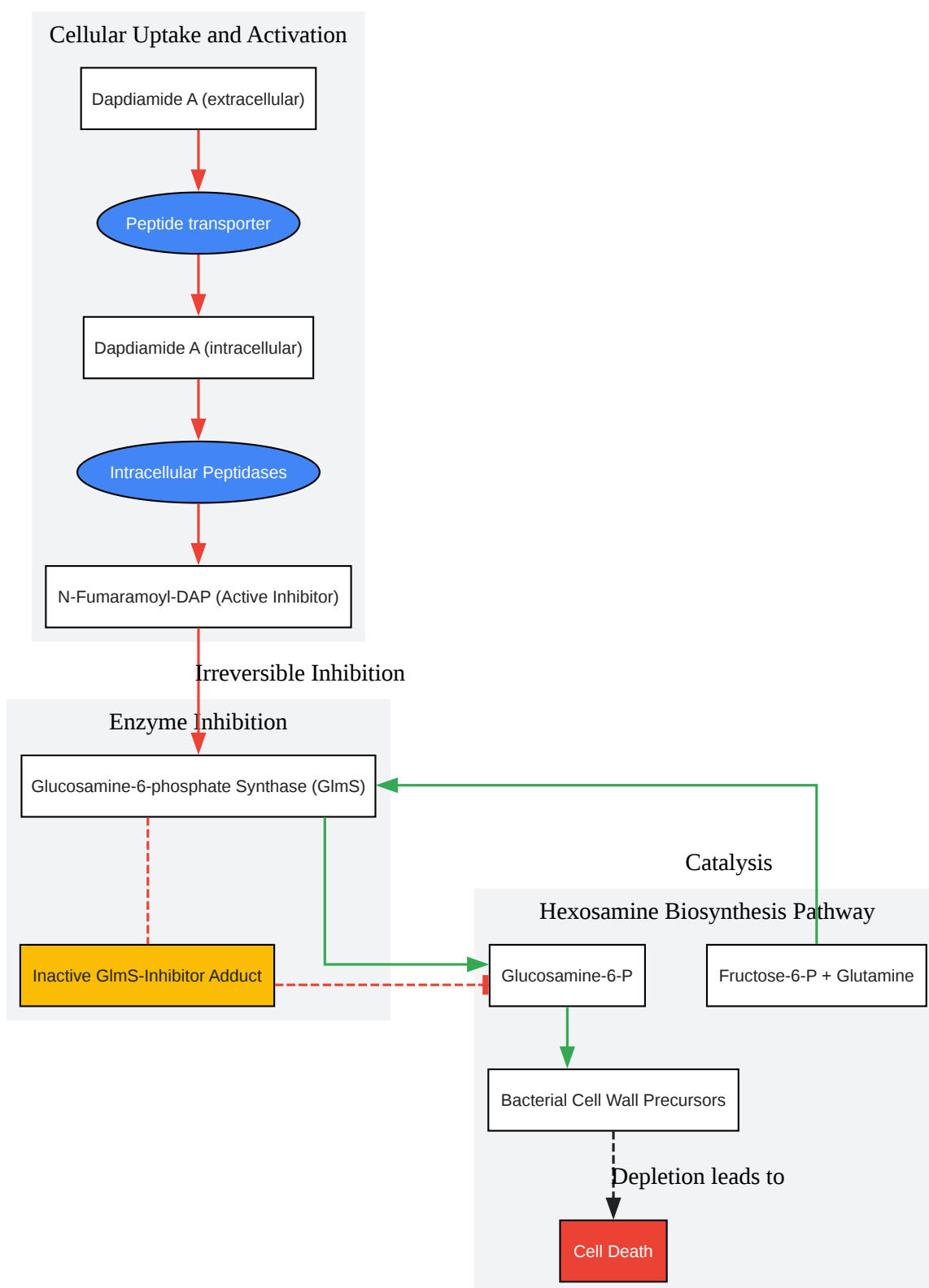
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**Figure 2.** Proposed biosynthetic pathway of **dapdiamide A**.

## Mechanism of Action: Inhibition of Glucosamine-6-Phosphate Synthase

**Dapdiamide A** is believed to act as a pro-drug. It is actively transported into the bacterial cell, where it is likely processed by peptidases to release the active warhead, N-fumaramoyl-L-2,3-diaminopropionic acid. This active molecule then targets and irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).<sup>[3]</sup> GlmS is a crucial enzyme in the hexosamine biosynthesis pathway, which produces precursors for the bacterial cell wall.

The proposed mechanism of inhibition involves a Michael addition reaction. The electrophilic double bond of the fumaramoyl moiety is attacked by the thiol group of a cysteine residue in the active site of the glutaminase domain of GlmS.<sup>[3]</sup> This covalent modification inactivates the enzyme, leading to the depletion of essential cell wall precursors and ultimately causing bacterial cell death.



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**Figure 3.** Proposed mechanism of action of **dapdiamide A**.



## Conclusion

**Dapdiamide A** represents a promising class of antibiotics with a distinct chemical structure and a well-defined molecular target. This technical guide has provided a detailed overview of its chemical and biological properties, including its structure, formula, spectroscopic data, and mechanism of action. The information presented herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are interested in exploring the potential of **dapdiamide A** and its analogs as novel antibacterial agents. Further research into the structure-activity relationships and optimization of the dapdiamide scaffold could lead to the development of new therapeutics to combat bacterial infections.

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